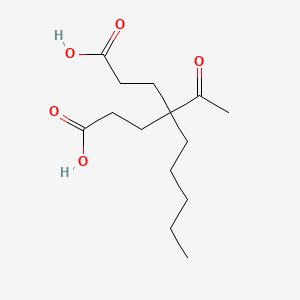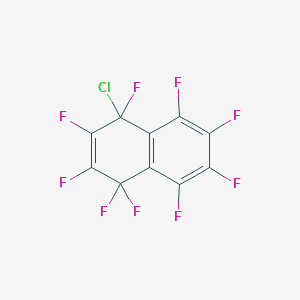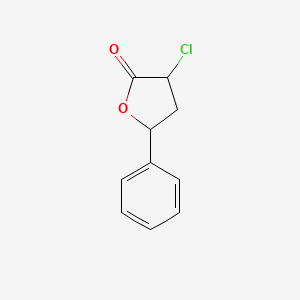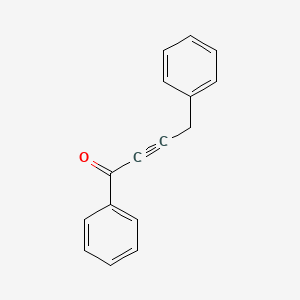
4-Acetyl-4-pentylheptanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-4-pentylheptanedioic acid is an organic compound with a complex structure that includes both acetyl and pentyl groups attached to a heptanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-4-pentylheptanedioic acid typically involves multi-step organic reactions. One common method includes the alkylation of a heptanedioic acid derivative with a pentyl halide, followed by acetylation using acetic anhydride or acetyl chloride under acidic conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods utilize similar reaction pathways but are optimized for efficiency and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-4-pentylheptanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyl or pentyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Acetyl-4-pentylheptanedioic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Acetyl-4-pentylheptanedioic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that facilitate biochemical reactions. The pathways involved can vary depending on the context of its use, such as in metabolic studies or drug development.
Comparison with Similar Compounds
Similar Compounds
4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid: Similar in structure but with an ethoxycarbonyl group instead of a pentyl group.
4-Acetyl-4-methylheptanedioic acid: Contains a methyl group instead of a pentyl group.
Uniqueness
4-Acetyl-4-pentylheptanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
76921-70-5 |
|---|---|
Molecular Formula |
C14H24O5 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
4-acetyl-4-pentylheptanedioic acid |
InChI |
InChI=1S/C14H24O5/c1-3-4-5-8-14(11(2)15,9-6-12(16)17)10-7-13(18)19/h3-10H2,1-2H3,(H,16,17)(H,18,19) |
InChI Key |
ZCQQYBGVJDBRRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCC(=O)O)(CCC(=O)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14442283.png)
![Diethyl {[dimethyl(propyl)silyl]methyl}propanedioate](/img/structure/B14442296.png)
![O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14442304.png)




![Benzenamine, 4-[(4-nitrophenyl)azo]-N,N-diphenyl-](/img/structure/B14442346.png)
silane](/img/structure/B14442358.png)
![Heptanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14442365.png)

